2-(2,5-dichlorophenyl)-N-[(E)-(3-iodophenyl)methylidene]-1,3-benzoxazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-[2-(2,5-Dichlorophenyl)-1,3-benzoxazol-5-yl]-1-(3-iodophenyl)methanimine is a complex organic compound characterized by its unique structure, which includes dichlorophenyl, benzoxazole, and iodophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]-1-(3-iodophenyl)methanimine typically involves multi-step organic reactions. The process begins with the preparation of the benzoxazole core, followed by the introduction of the dichlorophenyl and iodophenyl groups. Common reagents used in these reactions include halogenating agents, oxidizing agents, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-N-[2-(2,5-Dichlorophenyl)-1,3-benzoxazol-5-yl]-1-(3-iodophenyl)methanimine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substituting agents: Such as Grignard reagents or organolithium compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted benzoxazole compounds.
Scientific Research Applications
(E)-N-[2-(2,5-Dichlorophenyl)-1,3-benzoxazol-5-yl]-1-(3-iodophenyl)methanimine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-N-[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]-1-(3-iodophenyl)methanimine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **(E)-N-[2-(2,5-Dichlorophenyl)-1,3-benzoxazol-5-yl]-1-(3-bromophenyl)methanimine
- **(E)-N-[2-(2,5-Dichlorophenyl)-1,3-benzoxazol-5-yl]-1-(3-chlorophenyl)methanimine
Uniqueness
(E)-N-[2-(2,5-Dichlorophenyl)-1,3-benzoxazol-5-yl]-1-(3-iodophenyl)methanimine is unique due to the presence of the iodophenyl group, which can impart distinct chemical and biological properties compared to its brominated or chlorinated analogs
Properties
Molecular Formula |
C20H11Cl2IN2O |
---|---|
Molecular Weight |
493.1 g/mol |
IUPAC Name |
N-[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]-1-(3-iodophenyl)methanimine |
InChI |
InChI=1S/C20H11Cl2IN2O/c21-13-4-6-17(22)16(9-13)20-25-18-10-15(5-7-19(18)26-20)24-11-12-2-1-3-14(23)8-12/h1-11H |
InChI Key |
FWAFGLMJOZIDGI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)I)C=NC2=CC3=C(C=C2)OC(=N3)C4=C(C=CC(=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.